molecular formula C7H9N3O B8059750 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B8059750
M. Wt: 151.17 g/mol
InChI Key: UYSBGTMVNCSATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a bicyclic heterocyclic compound featuring a pyrazole fused with a partially saturated pyrazine ring. Its synthesis typically involves a one-pot, three-step protocol starting from pyrazole-3-carboxylic acids, proceeding via amide formation, pyrazine ring closure, hydrolysis, and dehydration . Intermediate derivatives, such as 7-hydroxy- and 7-methoxy-substituted analogs, have been isolated during synthesis, underscoring the compound’s versatility as a scaffold for chemical modifications .

The compound’s biological relevance is highlighted by its role in medicinal chemistry, particularly in oncology and neurology. For instance, derivatives of this core structure have demonstrated activity against lung cancer cells and modulation of glutamate receptors .

Properties

IUPAC Name

2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-4-6-7(11)8-2-3-10(6)9-5/h4H,2-3H2,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSBGTMVNCSATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCNC(=O)C2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-amino-2-methylpyrazine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The biological and pharmacological properties of dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are highly dependent on substituents at the 2-, 5-, and 7-positions. Key comparisons include:

Compound Substituents Biological Activity Mechanism/Target Reference
2-Methyl derivative 5-CH₃ Moderate apoptosis induction in A549 cells ROS generation, caspase activation
5-Alkyl-2-ferrocenyl derivatives 5-alkyl, 2-ferrocenyl Potent growth inhibition (IC₅₀ ~5–10 μM) in A549 cells Apoptosis via mitochondrial pathway
2-(4-Chlorophenyl) derivative (3o) 2-(4-ClPh), 5-benzyl High inhibitory activity (IC₅₀ <5 μM) in A549 cells Autophagy modulation
6-Isopropyl derivative 6-isopropyl Positive allosteric modulator of Parkin E3 ligase Neuroprotective applications
Negative mGluR2 modulators Varied (e.g., 5-NO₂, 7-OCH₃) Inhibition of glutamate signaling (EC₅₀ ~100–500 nM) Allosteric binding to mGluR2

Pharmacokinetic and Stability Profiles

  • Cyclic vs. Acyclic Forms : The cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (e.g., 2-methyl derivative) exhibits superior plasma stability compared to its acyclic β-amidomethyl vinyl sulfone counterpart. In mice, the cyclic form showed a 4-fold greater plasma exposure and a longer half-life (~30 min vs. ~10 min) .
  • Electron-Withdrawing Groups : Derivatives with nitro (e.g., 5-methyl-2-nitro analog) or sulfonyl groups demonstrate enhanced metabolic stability, making them candidates for prodrug strategies targeting viral proteases .

Key Research Findings

  • SAR Insights :
    • The 2-position tolerates aromatic (e.g., ferrocenyl, 4-ClPh) and electron-deficient groups, enhancing anticancer potency .
    • Methyl or alkyl groups at the 5-position improve metabolic stability but may reduce aqueous solubility .
  • Clinical Potential: The 2-ferrocenyl-5-alkyl derivative from Pan et al. (2008) is a lead candidate for lung cancer therapy due to its low cytotoxicity in normal cells . Negative mGluR2 modulators are under investigation for treating anxiety and schizophrenia .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.